(S)-2-Hydroxyvaleric acid, with the chemical formula CHO and CAS number 41014-93-1, is a chiral organic compound classified as an alpha-hydroxy carboxylic acid. It features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a five-carbon chain. This compound is significant in both biological and industrial contexts, serving as a chiral building block in organic synthesis and as a substrate in various enzymatic reactions.
(S)-2-Hydroxyvaleric acid is derived from natural sources and can also be synthesized through various chemical processes. It is classified under the category of hydroxy acids, which are organic compounds containing hydroxyl functional groups. The compound's enantiomeric purity makes it particularly valuable in asymmetric synthesis where specific stereochemistry is crucial.
(S)-2-Hydroxyvaleric acid can be synthesized through several methods:
The enzymatic processes typically involve coupled enzyme systems that enhance the efficiency of synthesis. For example, amino acid deaminase and lactate dehydrogenase can be used to facilitate the conversion of amino acids into hydroxy acids while recycling cofactors like NADH .
The molecular structure of (S)-2-Hydroxyvaleric acid consists of a five-carbon chain with a hydroxyl group on the second carbon and a carboxylic acid group on the terminal carbon. The specific stereochemistry at the second carbon distinguishes it as the (S)-enantiomer.
(S)-2-Hydroxyvaleric acid undergoes several chemical reactions:
The mechanism of action for (S)-2-Hydroxyvaleric acid varies based on its application:
Relevant analyses have shown that (S)-2-Hydroxyvaleric acid can influence metabolic pathways when present in biological fluids, indicating its role in physiological processes .
(S)-2-Hydroxyvaleric acid has several important applications:
(S)-2-Hydroxyvaleric acid (also termed 2-hydroxyisovaleric acid or 2-HIVA) originates primarily through the catabolism of the branched-chain amino acid (BCAA) leucine. Leucine degradation follows a conserved pathway shared among BCAAs (leucine, isoleucine, valine), initiating with transamination by branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (α-KIC). This α-KIC undergoes irreversible oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding isovaleryl-CoA. Subsequent reactions involve hydration, dehydrogenation, and cleavage to generate acetyl-CoA and acetoacetate. Crucially, an alternative cytosolic pathway diverts α-KIC away from mitochondrial oxidation: α-KIC is converted to (S)-2-hydroxyisocaproic acid (HICA) via α-ketoisocaproate dioxygenase (KICD), followed by reduction to 2-hydroxyisovaleric acid [(S)-2-hydroxyvaleric acid]. This bypass route is quantitatively minor under normal conditions but becomes significant during mitochondrial dysfunction or substrate overload [3] [6] [8].
The committed step in (S)-2-hydroxyvaleric acid biosynthesis is catalyzed by α-ketoisocaproate dioxygenase (KICD), a cytosolic non-heme Fe²⁺/α-ketoglutarate-dependent enzyme. KICD hydroxylates α-KIC at the C2 position, producing (S)-2-hydroxyisocaproic acid (HICA). HICA is then reduced via cytosolic dehydrogenases to yield (S)-2-hydroxyvaleric acid. This pathway operates independently of the mitochondrial BCKDH complex, allowing leucine carbon flux to bypass oxidative decarboxylation:
graph LRA[Leucine] --> B[BCAT]B --> C[α-KIC]C --> D[BCKDH Complex]C --> E[KIC Dioxygenase]E --> F[(S)-2-Hydroxyisocaproic Acid]F --> G[Dehydrogenases]G --> H[(S)-2-Hydroxyvaleric Acid]
BCAT initiates (S)-2-hydroxyvaleric acid synthesis by generating α-KIC from leucine. Two isoforms exist:
Table 1: BCAT Isoforms and Their Roles in Precursor Formation
Isoform | Subcellular Location | Primary Tissues | Role in α-KIC Production |
---|---|---|---|
BCAT1 | Cytosol | Brain, immune cells | Generates α-KIC for signaling/metabolite synthesis |
BCAT2 | Mitochondria | Muscle, liver, kidney | Produces α-KIC for oxidative energy production |
BCAT2 transaminates leucine using α-ketoglutarate as the amino-group acceptor, yielding glutamate and α-KIC. The α-KIC pool size directly influences (S)-2-hydroxyvaleric acid synthesis: elevated BCAT activity (e.g., in myopathies or cancer) increases α-KIC availability for KICD-mediated hydroxylation. BCAT1, though less involved in energy metabolism, supplies α-KIC for cytosolic HICA synthesis in neural and immune tissues [1] [3] [8].
The bifurcation of leucine catabolism into mitochondrial oxidation versus cytosolic hydroxylation hinges on transporter-mediated substrate shuttling and enzyme localization:
Table 2: Metabolic Fates of α-Ketoisocaproate (α-KIC)
Pathway | Location | Key Enzymes | Products | Physiological Role |
---|---|---|---|---|
Oxidative Decarboxylation | Mitochondria | BCKDH, ECHS1, HMGCS2 | Acetyl-CoA, Acetoacetate | Energy production, ketogenesis |
Hydroxylation | Cytosol | KICD, Dehydrogenases | (S)-2-Hydroxyvaleric Acid | Detoxification, signaling |
Disease Implications: In maple syrup urine disease (MSUD), BCKDH deficiency causes α-KIC and (S)-2-hydroxyvaleric acid accumulation, contributing to neurotoxicity. Conversely, enhanced cytosolic flux to (S)-2-hydroxyvaleric acid occurs in cancers with BCAT1 overexpression [4] [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0